Tyrosinase Inhibition: Benzylideneacetone Exhibits Subtype-Specific Potency vs. Hydrogenated Analog
In a direct head-to-head comparison of enzyme inhibition, benzylideneacetone (BZA) demonstrated a 1.9-fold lower IC50 for monophenolase activity compared to its hydrogenated analog, benzylacetone (BA). However, for diphenolase activity, BA was 3.3-fold more potent. This inversion of potency based on substrate (monophenolase vs. diphenolase) is a critical functional differentiator not predictable from structure alone [1].
| Evidence Dimension | Inhibitory potency (IC50) on mushroom tyrosinase |
|---|---|
| Target Compound Data | Monophenolase IC50: 1.5 mM; Diphenolase IC50: 2.0 mM |
| Comparator Or Baseline | Benzylacetone (BA): Monophenolase IC50: 2.8 mM; Diphenolase IC50: 0.6 mM |
| Quantified Difference | Monophenolase: BZA is 1.9x more potent (1.5 vs 2.8 mM). Diphenolase: BA is 3.3x more potent (0.6 vs 2.0 mM). |
| Conditions | Mushroom (Agaricus bisporus) tyrosinase, in vitro enzyme assay |
Why This Matters
For applications targeting monophenolase (e.g., certain browning or melanin synthesis pathways), BZA is the superior inhibitor; for diphenolase-driven processes, BA would be preferred, necessitating compound-specific procurement.
- [1] Liu X, Jia YL, Chen JW, et al. Inhibition effects of benzylideneacetone, benzylacetone, and 4-phenyl-2-butanol on the activity of mushroom tyrosinase. J Biosci Bioeng. 2015;119(3):275-279. doi:10.1016/j.jbiosc.2014.08.014 View Source
